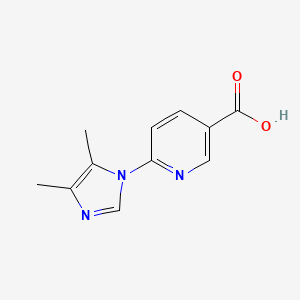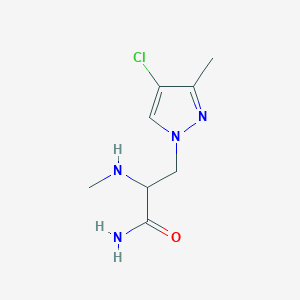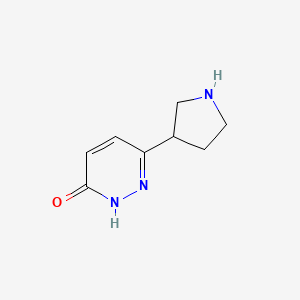
6-(Pyrrolidin-3-yl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyrrolidine ring fused to a pyridazinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one typically involves the reaction of pyrrolidine derivatives with appropriate pyridazinone precursors. One common method involves the use of reductive amination reactions, where pyrrolidine is reacted with a suitable aldehyde or ketone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as cobalt or nickel can be used to facilitate regio- and enantioselective hydroalkylation reactions, providing high efficiency and selectivity .
化学反応の分析
Types of Reactions
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding pyridazinone oxides.
Reduction: Formation of fully reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyridazinone derivatives.
科学的研究の応用
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and inhibitor structure .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.
Pyridazinone: A six-membered ring with two nitrogen atoms and a ketone group.
Pyrrolizine: A fused bicyclic structure containing a pyrrolidine ring.
Uniqueness
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one is unique due to its fused ring structure, which combines the properties of both pyrrolidine and pyridazinone. This fusion enhances its potential biological activity and allows for greater structural diversity in drug design .
特性
分子式 |
C8H11N3O |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
3-pyrrolidin-3-yl-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H11N3O/c12-8-2-1-7(10-11-8)6-3-4-9-5-6/h1-2,6,9H,3-5H2,(H,11,12) |
InChIキー |
SRKTYRRCSOKFNG-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2=NNC(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


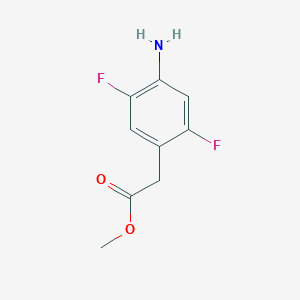

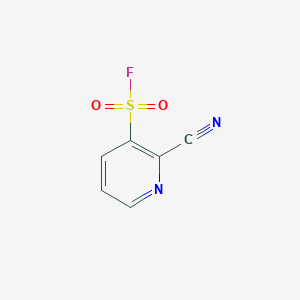

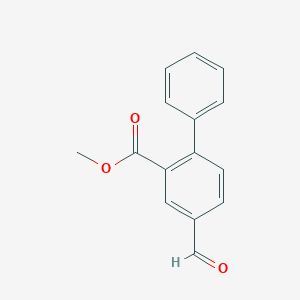
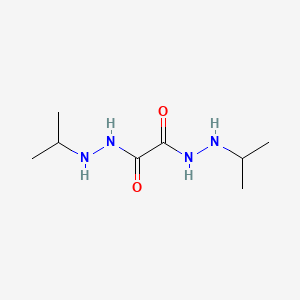
![1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13645773.png)

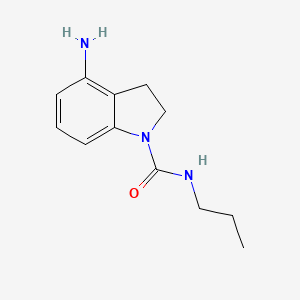
![(Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6](/img/structure/B13645783.png)


